molecular formula C11H17NO B184655 2-(Isopropylamino)-1-phenylethanol CAS No. 4164-21-0

2-(Isopropylamino)-1-phenylethanol

Cat. No. B184655
Key on ui cas rn: 4164-21-0
M. Wt: 179.26 g/mol
InChI Key: YANYGOBZUASRHR-UHFFFAOYSA-N
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Patent
US04372969

Procedure details

A mixture of 120 g (1 mole) styrene oxide and 59 g (1 mole) of isopropylamine are heated under reflux for 5 hours in 400 ml of methanol. The mixture is dry evaporated and the residue is dissolved in 500 ml of water. The desired free base which has precipitated is filtered and the solution is washed with 100 ml of hexane. The base is recrystallized from hexane, and the crystals are filtered and washed with 50 ml hexane and then dried. 89 g (yield=49%) of 2-isopropylamino-1-phenyl-1-ethanol are obtained. M.P. 90° C.
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
59 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:9][CH:2]1[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH:10]([NH2:13])([CH3:12])[CH3:11]>CO>[CH:10]([NH:13][CH2:1][CH:2]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)[OH:9])([CH3:12])[CH3:11]

Inputs

Step One
Name
Quantity
120 g
Type
reactant
Smiles
C1C(C2=CC=CC=C2)O1
Name
Quantity
59 g
Type
reactant
Smiles
C(C)(C)N
Step Two
Name
Quantity
400 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
are heated
CUSTOM
Type
CUSTOM
Details
The mixture is dry
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in 500 ml of water
CUSTOM
Type
CUSTOM
Details
The desired free base which has precipitated
FILTRATION
Type
FILTRATION
Details
is filtered
WASH
Type
WASH
Details
the solution is washed with 100 ml of hexane
CUSTOM
Type
CUSTOM
Details
The base is recrystallized from hexane
FILTRATION
Type
FILTRATION
Details
the crystals are filtered
WASH
Type
WASH
Details
washed with 50 ml hexane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)NCC(O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 89 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 49.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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